2-Ethynyladamantan-2-yl acetate

Catalog No.
S11935967
CAS No.
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynyladamantan-2-yl acetate

Product Name

2-Ethynyladamantan-2-yl acetate

IUPAC Name

(2-ethynyl-2-adamantyl) acetate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-3-14(16-9(2)15)12-5-10-4-11(7-12)8-13(14)6-10/h1,10-13H,4-8H2,2H3

InChI Key

CDBKXUCTXRMDEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C2CC3CC(C2)CC1C3)C#C

2-Ethynyladamantan-2-yl acetate is a chemical compound with the molecular formula C12H14O2C_{12}H_{14}O_2. It features an adamantane core, a polycyclic structure known for its stability and unique properties. The compound consists of an ethynyl group attached to the second carbon of the adamantane framework, along with an acetate functional group. This structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.

The reactivity of 2-ethynyladamantan-2-yl acetate can be attributed to its functional groups. Key reactions include:

  • Hydrolysis: In the presence of water, this ester can undergo hydrolysis to yield 2-ethynyladamantan-2-ol and acetic acid. This reaction can be catalyzed by acids or bases, following typical ester hydrolysis mechanisms .
  • Ritter Reaction: The compound can participate in Ritter reactions, where it reacts with acetonitrile in the presence of sulfuric acid, leading to the formation of acetylamino derivatives .
  • Alkyne Reactions: The ethynyl group allows for further functionalization through reactions typical of alkynes, such as nucleophilic additions and cycloadditions.

The synthesis of 2-ethynyladamantan-2-yl acetate can be achieved through several methods:

  • From Adamantanone: A common synthetic route involves the reaction of adamantan-2-one with lithium acetylide to produce 2-ethynyladamantan-2-ol, which can then be acetylated using acetic anhydride or acetyl chloride .
  • Via Esterification: The direct esterification of 2-ethynyladamantan-2-ol with acetic acid or its derivatives can also yield the desired acetate.
  • Cascade Reactions: More complex synthetic routes may involve cascade reactions that integrate multiple functional groups and reaction conditions to form 2-ethynyladamantan-2-yl acetate efficiently.

The applications of 2-ethynyladamantan-2-yl acetate span various fields:

  • Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in antiviral and anticancer therapies.
  • Material Science: The stability and unique properties of adamantane derivatives are explored in polymer chemistry and nanotechnology.

Several compounds share structural or functional similarities with 2-ethynyladamantan-2-yl acetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
AdamantanePolycyclic HydrocarbonBase structure known for stability
1-AcetoxyadamantaneAdamantane DerivativeContains an acetoxy group
1-EthynyladamantaneAdamantane DerivativeSimilar ethynyl substitution at different position
EthynylestradiolSteroidal CompoundEthynyl group enhances oral bioavailability
1-(4-Hydroxyphenyl)-1-pentanoneAromatic CompoundDifferent functional groups affecting reactivity

Uniqueness

The uniqueness of 2-ethynyladamantan-2-yl acetate lies in its combination of a stable adamantane framework with reactive functional groups (ethynyl and acetate), allowing for diverse chemical reactivity while maintaining structural integrity. This makes it particularly interesting for applications in both medicinal chemistry and materials science.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

218.130679813 g/mol

Monoisotopic Mass

218.130679813 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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